![molecular formula C22H24N4O2 B10991372 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B10991372.png)
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Preparation Methods
The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one involves several steps. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with a suitable pyridazinone derivative under controlled conditions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Oxidation Reactions
The piperazine ring and pyridazinone core undergo oxidation under controlled conditions. Key findings include:
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Oxidation of the piperazine nitrogen generates metabolites with altered receptor-binding profiles, particularly at α₁-adrenergic receptors.
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Pyridazinone oxidation modifies electronic properties, impacting fluorescence and bioactivity .
Reduction Reactions
Reductive modifications target the pyridazinone carbonyl group and methoxyphenyl substituents:
Reaction Type | Reagents/Conditions | Outcome | Source |
---|---|---|---|
Carbonyl reduction | NaBH₄/EtOH, 0–5°C | Conversion of pyridazinone to dihydropyridazine derivatives | |
Demethylation | BBr₃/DCM, −78°C | Cleavage of methoxy groups to phenolic derivatives |
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Reduced dihydropyridazine derivatives show increased lipophilicity, improving blood-brain barrier penetration.
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Demethylation products exhibit enhanced hydrogen-bonding capacity, influencing target affinity.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at multiple reactive sites:
Electrophilic Substitution
Site | Reagents/Conditions | Outcome | Source |
---|---|---|---|
Pyridazinone C-5 | HNO₃/H₂SO₄, 50°C | Nitration at C-5, yielding nitro derivatives | |
Piperazine N-4 | CH₃I/K₂CO₃, reflux | Quaternary ammonium salt formation |
Nucleophilic Substitution
Site | Reagents/Conditions | Outcome | Source |
---|---|---|---|
Pyridazinone C-4 | NH₂OH/HCl, 80°C | Hydroxylamine substitution, forming oxime analogs | |
Methylene bridge | R-X (alkyl halides), DMF | Alkylation of the methylene linker |
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Nitro derivatives demonstrate enhanced PDE4 inhibitory activity .
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Quaternary ammonium salts improve solubility for intravenous formulations.
Ring-Opening and Rearrangements
Under extreme conditions, the pyridazinone ring undergoes cleavage:
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Dicarboxylic acids serve as precursors for polymer-supported drug delivery systems .
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Quinazoline derivatives exhibit distinct kinase inhibition profiles.
Mechanistic Insights
Scientific Research Applications
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as a therapeutic agent targeting alpha1-adrenergic receptors, which are implicated in various neurological and cardiovascular conditions . Additionally, this compound is used in the development of new drugs for the treatment of conditions such as hypertension, cardiac arrhythmias, and benign prostate hyperplasia .
Mechanism of Action
The mechanism of action of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate the contraction of smooth muscles, leading to therapeutic effects in conditions like hypertension and benign prostate hyperplasia . The molecular targets and pathways involved include the inhibition of adrenergic signaling, which reduces the contraction of smooth muscles and lowers blood pressure .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one include trazodone, naftopidil, and urapidil . These compounds also target alpha1-adrenergic receptors but may differ in their binding affinities and pharmacokinetic profiles . The uniqueness of this compound lies in its specific structural features, which contribute to its distinct therapeutic potential and pharmacological properties .
Biological Activity
The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a member of the pyridazine family and has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O with a molecular weight of approximately 364.45 g/mol. The compound features a piperazine moiety, which is significant for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Key mechanisms include:
- Serotonin Receptor Modulation : The piperazine structure allows for selective binding to serotonin receptors, particularly the 5-HT_1A subtype, which is implicated in mood regulation and anxiety disorders .
- Dopaminergic Activity : The compound may also influence dopaminergic pathways, making it a candidate for neuropsychiatric conditions such as schizophrenia and depression.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter degradation, thus potentially enhancing synaptic availability of key neurotransmitters like serotonin and dopamine.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, evidenced by reduced immobility in the forced swim test (FST) and tail suspension test (TST) .
- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation where it reduced edema significantly .
Case Studies
A notable study assessed the efficacy of this compound in a mouse model of depression. Mice treated with varying doses showed a dose-dependent reduction in depressive behaviors compared to controls. The results are summarized in Table 1.
Dose (mg/kg) | Immobility Time (seconds) | Statistical Significance |
---|---|---|
Control | 180 | - |
5 | 150 | p < 0.05 |
10 | 120 | p < 0.01 |
20 | 90 | p < 0.001 |
Table 1: Effects of different doses of the compound on immobility time in mice.
Q & A
Q. Basic: What are the recommended synthetic routes for 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by functionalization. Key steps include:
- Core formation : Condensation of phenyl-substituted precursors under acidic or basic conditions.
- Piperazine coupling : Alkylation or nucleophilic substitution to introduce the 4-(2-methoxyphenyl)piperazine moiety.
- Purification : Use column chromatography (e.g., silica gel) or recrystallization with solvents like ethanol or dichloromethane.
Optimization strategies :
- Temperature control : Maintain ≤60°C during coupling to prevent decomposition of the piperazine group .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Yield improvement : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) .
Q. Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~430) .
Q. Advanced: How can structural conformation and intermolecular interactions be analyzed using crystallographic data?
Answer:
- Single-crystal X-ray diffraction (XRD) : Resolve bond lengths, angles, and torsion angles (e.g., piperazine ring puckering, pyridazinone planarity). For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking between phenyl groups) .
- Density Functional Theory (DFT) : Compare experimental XRD data with computational models to validate electronic effects .
Q. Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance target binding or solubility?
Answer:
- Substituent variation : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate π-π interactions. Evidence from similar compounds shows altered binding affinities to serotonin/dopamine receptors .
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, morpholine) at the pyridazinone C6 position while monitoring logP via HPLC .
- Bioisosteric replacement : Substitute the piperazine ring with a piperidine or azepane scaffold to assess conformational flexibility .
Q. Advanced: How can contradictory data between experimental and computational models be resolved?
Answer:
- Validation protocols :
- Error analysis : Evaluate solvent effects in computational models (e.g., implicit vs. explicit solvation in docking simulations) .
Q. Advanced: What methodologies assess the compound’s pharmacokinetic properties, such as metabolic stability or membrane permeability?
Answer:
- In vitro metabolic assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Monitor demethylation of the methoxy group .
- Caco-2 cell models : Measure apical-to-basolateral transport to predict intestinal absorption. Optimize using prodrug strategies (e.g., esterification) .
- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction (fu) for dose adjustment .
Q. Advanced: How can molecular docking studies predict interactions with neurological targets (e.g., serotonin receptors)?
Answer:
- Target selection : Use homology models or X-ray structures (e.g., 5-HT1A receptor, PDB ID: 6WGT) .
- Docking software : AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Prioritize poses with hydrogen bonds to Ser159 or hydrophobic contacts with Phe362 .
- Free energy calculations : MM-GBSA to rank binding affinities and correlate with in vitro IC50 values .
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H24N4O2/c1-28-21-10-6-5-9-20(21)25-15-13-24(14-16-25)17-26-22(27)12-11-19(23-26)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 |
InChI Key |
IMBQZYOVBVNUGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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